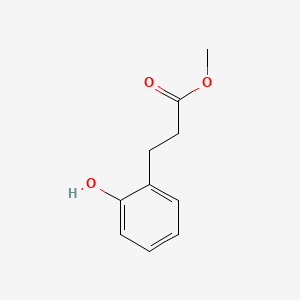

Methyl 3-(2-hydroxyphenyl)propionate

Description

Significance in Contemporary Chemical and Biological Sciences

The scientific interest in Methyl 3-(2-hydroxyphenyl)propionate stems from its distinct molecular architecture, which combines a phenolic hydroxyl group and a methyl ester function. cymitquimica.com This combination makes it a subject of study in various fields. It is recognized for its pleasant, sweet aroma, which has led to its use in the fragrance and flavor industries. cymitquimica.com

In the realm of biological sciences, there is growing interest in its potential activities. While research on this specific isomer is emerging, related phenolic compounds are known for their antioxidant properties. cymitquimica.comnih.gov The presence of the phenolic hydroxyl group in this compound suggests it may also exhibit such capabilities, making it a candidate for investigation in pharmaceuticals and cosmetics. cymitquimica.com

Its isomer, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), is a well-documented nitrification inhibitor and a modulator of plant root development, found in the root exudates of sorghum. chemicalbook.comnih.gov This established biological role for the 4-hydroxy isomer fuels scientific curiosity into the potential, and possibly different, biological functions of the 2-hydroxy isomer. The compound is available from various chemical suppliers for research use, indicating its role as a tool in ongoing scientific discovery. scbt.comthermofisher.comfishersci.ca

Historical Context of Related Phenolic Esters in Research

Phenolic esters as a class of compounds have a significant history in scientific research and commercial application. Their importance is largely tied to their widespread presence in nature, particularly in plants, where they contribute to flavor, aroma, and defense mechanisms. nih.govmdpi.com

Historically, research into phenolic esters has been driven by their valuable biological activities. For decades, scientists have investigated their antioxidant, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com This has led to practical applications, such as the use of certain esters of p-hydroxybenzoic acid, known as parabens, as effective preservatives in the food and cosmetic industries. mdpi.com Similarly, esters of gallic acid, like propyl gallate, are employed as antioxidants to prevent spoilage in fatty foods. mdpi.com

The role of phenolic esters in industrial chemistry is also noteworthy. For instance, phenolic esters of aromatic carboxylic acids have been of commercial interest for their use as monomers in the production of high-performance polymers like polyamides. google.com Furthermore, the traditional practice of aging alcoholic beverages in wooden barrels has been scientifically understood to involve the extraction of various compounds from the wood, including desirable phenolic esters, which significantly enhance the sensory profile of the final product. mdpi.com This historical foundation of diverse applications continues to inspire the investigation of novel phenolic esters like this compound.

Overview of Current Research Trajectories and Challenges

Current research on this compound and related compounds is proceeding along several promising avenues, though it is not without its challenges. A primary trajectory involves the comprehensive evaluation of its biological activities. Drawing parallels from its isomer, MHPP, which modulates plant auxin signaling, a key research direction is to determine if this compound possesses similar or unique effects on plant growth and development. nih.gov

Another significant area of research is the exploration of its potential as an antioxidant, antimicrobial, or anti-inflammatory agent, which is a common theme for natural phenols and their derivatives. nih.gov The functionalization of natural phenols through chemical modification, such as esterification, is a strategy actively being pursued to enhance bioactivity and improve properties like solubility in lipids for potential use in food or cosmetic formulations. mdpi.com

However, the field faces several challenges. A major hurdle is the limited toxicological data available for this compound, with its toxicological properties not yet fully investigated. fishersci.com This information is critical for any potential application in consumer products. Furthermore, developing efficient and stereospecific synthesis methods can be a challenge, ensuring the production of the desired isomer without unwanted by-products. st-andrews.ac.uk Elucidating the precise mechanisms of action for any observed biological effects remains a complex task, requiring detailed molecular and cellular studies. As research continues, overcoming these challenges will be crucial to fully unlock the scientific and commercial potential of this intriguing phenolic ester.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXYRISRGHSPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383223 | |

| Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20349-89-7 | |

| Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 2 Hydroxyphenyl Propionate

Esterification Reactions of 2-Hydroxyphenylpropanoic Acid Precursors

The most direct route to Methyl 3-(2-hydroxyphenyl)propionate is the esterification of its corresponding carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid.

Acid-Catalyzed Esterification Approaches

The Fischer-Speier esterification is a classical and widely used method for producing esters from a carboxylic acid and an alcohol, employing a strong acid as a catalyst. masterorganicchemistry.comathabascau.calibretexts.orgmasterorganicchemistry.com In the synthesis of this compound, 3-(2-hydroxyphenyl)propanoic acid is reacted with methanol (B129727) in the presence of an acid catalyst.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. A tetrahedral intermediate is formed, followed by a proton transfer from the incoming alcohol group to one of the hydroxyl groups. The subsequent elimination of a water molecule and deprotonation of the resulting protonated ester yields this compound. masterorganicchemistry.commasterorganicchemistry.com Common strong acid catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and boron trifluoride (BF₃). masterorganicchemistry.comoperachem.com

Optimization of Reaction Conditions and Yields

Fischer esterification is a reversible reaction, and the final yield is dictated by the position of the equilibrium. masterorganicchemistry.comlibretexts.org To maximize the yield of this compound, reaction conditions must be carefully optimized. Key parameters include the molar ratio of reactants, catalyst concentration, temperature, and reaction time.

Utilizing a large excess of one reactant, typically the more cost-effective methanol, shifts the equilibrium towards the product side according to Le Châtelier's principle. libretexts.orgmasterorganicchemistry.com Studies on similar esterifications have shown that increasing the alcohol-to-acid molar ratio significantly enhances the ester yield. masterorganicchemistry.com Another effective strategy is the removal of water as it is formed, which can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent. operachem.com

The concentration of the acid catalyst also plays a crucial role. While a higher catalyst concentration can increase the reaction rate, an excessive amount may lead to undesirable side reactions, such as the dehydration of the alcohol. acs.org Temperature is another critical factor; the reaction is typically conducted at the reflux temperature of the alcohol to ensure a reasonable reaction rate. operachem.com Response Surface Methodology (RSM) can be employed as a statistical tool to systematically optimize these variables to achieve the highest possible yield. nih.govits.ac.id

Reduction-Based Synthetic Routes

An alternative pathway to this compound involves the transformation of related cyclic compounds, specifically coumarin (B35378) derivatives.

Synthesis via Reduction of Related Coumarin Derivatives

This synthetic route begins with the catalytic hydrogenation of coumarin. Depending on the reaction conditions, this hydrogenation can first reduce the alkene double bond to yield 3,4-dihydrocoumarin (hydrocoumarin), a lactone (cyclic ester). cjcatal.comresearchgate.netcjcatal.com

The crucial next step is the ring-opening of the 3,4-dihydrocoumarin lactone via methanolysis. This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed process, the carbonyl oxygen of the lactone is protonated, followed by nucleophilic attack from methanol. Subsequent cleavage of the ring C-O bond and deprotonation yields the target molecule, this compound. This two-step sequence, involving hydrogenation followed by methanolysis, provides an indirect but effective method for the synthesis of the desired ester from a readily available coumarin starting material.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. patsnap.com The synthesis of this compound can be made greener by adopting alternative catalysts and reaction conditions that minimize waste and avoid hazardous substances.

One significant green approach is the replacement of corrosive and difficult-to-recover mineral acids like H₂SO₄ with solid acid catalysts. acs.org Materials such as zeolites, sulfonated polymeric resins (e.g., Dowex H+), and polyaniline salts are effective, reusable catalysts for esterification. nih.govrsc.orgnih.gov These solid catalysts simplify product purification, as they can be easily removed by filtration, reducing waste and allowing for continuous flow processes. nih.gov

Enzymatic catalysis offers another green alternative. Lipases, such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435), can catalyze the esterification of phenolic acids under very mild conditions, often in solvent-free systems or in green solvents like ionic liquids. nih.govresearchgate.net This approach avoids the high temperatures and strong acids used in traditional Fischer esterification, leading to higher selectivity and reduced energy consumption. nih.gov

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Scalability

The choice of a synthetic route for this compound depends on factors like cost, desired scale, efficiency, and environmental impact. Below is a comparative analysis of the discussed pathways.

| Pathway | Description | Advantages | Disadvantages | Scalability |

| Acid-Catalyzed Esterification | Direct reaction of 3-(2-hydroxyphenyl)propanoic acid with methanol using a strong acid catalyst (e.g., H₂SO₄). masterorganicchemistry.com | Well-established, uses readily available, inexpensive reagents. | Reversible reaction requiring excess alcohol or water removal for high yields. libretexts.org Catalyst is corrosive and requires neutralization, generating waste. | Highly scalable, widely used in industry, though waste treatment adds to the cost. |

| Reduction of Coumarin | Two-step process: Hydrogenation of coumarin to 3,4-dihydrocoumarin, followed by acid/base-catalyzed methanolysis. cjcatal.com | Starts from a different, potentially cheaper feedstock. Can be highly selective. | Multi-step process can lower overall yield. Requires handling of H₂ gas and hydrogenation catalysts (e.g., Ru/C). researchgate.net | Moderately scalable, but requires specialized high-pressure equipment for hydrogenation. |

| Green Synthesis (Solid Acid) | Esterification using a recyclable solid acid catalyst like zeolites or Dowex resin. acs.orgnih.gov | Catalyst is easily separated and reused. rsc.org Reduced corrosion and waste generation. | Solid catalysts can have lower activity than mineral acids, potentially requiring longer reaction times or higher temperatures. | Very scalable, particularly suitable for continuous flow reactor systems. |

| Green Synthesis (Enzymatic) | Esterification using an immobilized lipase enzyme as the catalyst. nih.gov | High selectivity, operates under mild conditions (lower temperature), biodegradable catalyst. researchgate.net | Enzymes are more expensive than chemical catalysts and can be sensitive to reaction conditions. Reaction times can be long. nih.gov | Scalability can be limited by enzyme cost and stability, though it is used for high-value products. |

Comprehensive Spectroscopic and Crystallographic Investigations of Methyl 3 2 Hydroxyphenyl Propionate

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

Interpretation of Characteristic Functional Group Vibrations and Assignments

The FT-IR spectrum of Methyl 3-(2-hydroxyphenyl)propionate displays characteristic absorption bands that correspond to its specific functional groups. A broad absorption band is typically observed in the region of 3400 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. st-andrews.ac.uk The presence of an ester functional group is confirmed by a strong, sharp absorption band around 1732-1735 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. st-andrews.ac.ukresearchgate.net

The aromatic nature of the compound is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically appearing in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the propionate (B1217596) chain and the methyl group are observed in the 2850-2960 cm⁻¹ range. Furthermore, C-O stretching vibrations from the ester and phenol (B47542) moieties are expected in the 1000-1300 cm⁻¹ range. researchgate.net While specific FT-Raman data is not widely published, it would be expected to complement the FT-IR data, particularly for the non-polar bonds and the aromatic ring system.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretching | Phenolic -OH | ~3400 (broad) |

| C=O Stretching | Ester C=O | ~1735 (strong, sharp) |

| C-H Stretching | Aromatic | >3000 |

| C-H Stretching | Aliphatic (CH₂, CH₃) | 2850-2960 |

| C=C Stretching | Aromatic Ring | 1450-1600 |

| C-O Stretching | Ester, Phenol | 1000-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

Elucidation of Proton and Carbon Chemical Shifts and Coupling Patterns

¹H NMR: The proton NMR spectrum of this compound provides a distinct set of signals that confirm its structure. The four protons on the benzene (B151609) ring typically appear as a complex multiplet in the aromatic region, approximately between 6.7 and 7.2 ppm. The propionate chain gives rise to two signals, each integrating to two protons. These signals appear as triplets due to coupling with each other. The methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂) is expected around 2.9 ppm, while the methylene group adjacent to the carbonyl group (-CH₂-COO) is found slightly downfield, around 2.6 ppm. The three protons of the methyl ester group (-OCH₃) appear as a sharp singlet at approximately 3.6-3.7 ppm. st-andrews.ac.uk

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (Ar-H) | 6.7 - 7.2 | Multiplet | 4H |

| Methylene protons (Ar-CH₂) | ~2.9 | Triplet | 2H |

| Methylene protons (-CH₂-COO) | ~2.6 | Triplet | 2H |

| Methyl protons (-OCH₃) | 3.6 - 3.7 | Singlet | 3H |

¹³C NMR: The ¹³C NMR spectrum shows ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester is the most downfield signal, appearing around 173-174 ppm. st-andrews.ac.uk The six aromatic carbons are found in the 115-156 ppm range, with the carbon attached to the hydroxyl group (C-OH) being the most downfield among them. The carbon attached to the propionate side chain (C-CH₂) will also be in this region. The methoxy (B1213986) carbon (-OCH₃) gives a signal around 51-52 ppm. st-andrews.ac.ukdocbrown.info The two methylene carbons of the propionate chain appear at distinct chemical shifts, typically in the 25-35 ppm range. docbrown.info

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl carbon (C=O) | 173 - 174 |

| Aromatic C-OH | ~155 |

| Aromatic C-H & C-C | 115 - 131 |

| Methoxy carbon (-OCH₃) | 51 - 52 |

| Methylene carbon (-CH₂-COO) | ~35 |

| Methylene carbon (Ar-CH₂) | ~25 |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the searched databases, data for the parent compound, 3-(2-hydroxyphenyl)propionic acid (melilotic acid), and the isomer, Methyl 3-(4-hydroxyphenyl)propionate, are available and allow for a reasoned prediction of the solid-state structure. nih.govnih.gov

The crystal structure of the parent acid, melilotic acid, crystallizes in the monoclinic space group P 1 21/c 1. nih.gov The isomer, Methyl 3-(4-hydroxyphenyl)propionate, crystallizes in the orthorhombic space group P 2₁ 2₁ 2₁. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, the crystal packing of this compound would be heavily influenced by intermolecular hydrogen bonding. The phenolic hydroxyl group (-OH) is a strong hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) is a strong hydrogen bond acceptor. It is highly probable that a primary intermolecular hydrogen bond would form between the phenolic proton of one molecule and the carbonyl oxygen of a neighboring molecule (O-H···O=C). dcu.ieresearchgate.net

| Compound | Crystal System | Space Group | Unit Cell Parameters | Citation |

| 3-(2-hydroxyphenyl)propionic acid | Monoclinic | P 1 21/c 1 | a = 8.248 Å, b = 5.145 Å, c = 19.724 Å, β = 90.67° | nih.gov |

| Methyl 3-(4-hydroxyphenyl)propionate | Orthorhombic | P 2₁ 2₁ 2₁ | a = 5.477 Å, b = 11.156 Å, c = 14.561 Å | nih.gov |

Conformational Analysis in the Crystalline State

A definitive single-crystal X-ray diffraction analysis for this compound has not been found in a review of published crystallographic databases. Literature searches reveal that while data for structurally related compounds are available, the specific crystal structure of the title compound remains to be reported.

Notably, the PubChem database entry for this compound contains a misattribution, linking to crystallographic data that corresponds to its isomer, Methyl 3-(4-hydroxyphenyl)propionate. nih.gov The study, published in IUCrData, details the crystal structure of the para-isomer, which crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.orgiucr.orgresearchgate.net In this isomeric structure, the phenolic hydroxyl group is observed to be coplanar with the phenyl ring, and the crystal packing is dominated by intermolecular hydrogen bonds forming chains between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. iucr.orgresearchgate.net

Additionally, the crystal structure of the parent carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid (also known as Melilotic acid), has been determined. nih.gov This compound crystallizes in the monoclinic space group P 1 2₁/c 1. nih.gov However, the conformational and packing arrangement of the acid derivative differs significantly from what would be expected for the methyl ester due to the presence of strong carboxylic acid dimerization via hydrogen bonds.

Given the absence of specific crystallographic data for this compound, a detailed analysis of its conformation in the crystalline state is not possible at this time. The table below summarizes the crystallographic data for the related para-isomer for informational purposes.

Interactive Table 1: Crystallographic Data for the Isomeric Methyl 3-(4-hydroxyphenyl)propionate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₂O₃ | iucr.orgresearchgate.net |

| Molecular Weight | 180.20 | iucr.orgresearchgate.net |

| Crystal System | Orthorhombic | iucr.orgresearchgate.net |

| Space Group | P2₁2₁2₁ | iucr.orgresearchgate.net |

| a (Å) | 5.4774 (6) | iucr.orgresearchgate.net |

| b (Å) | 11.1557 (12) | iucr.orgresearchgate.net |

| c (Å) | 14.5610 (17) | iucr.orgresearchgate.net |

| α (°) | 90 | iucr.orgresearchgate.net |

| β (°) | 90 | iucr.orgresearchgate.net |

| γ (°) | 90 | iucr.orgresearchgate.net |

| Volume (ų) | 889.74 (17) | iucr.orgresearchgate.net |

| Z | 4 | iucr.orgresearchgate.net |

| Temperature (K) | 180 | researchgate.net |

| Key Conformation Note | Hydroxyl group is coplanar with the phenyl ring. | iucr.org |

Chromatographic Techniques for Separation and Quantification (e.g., GC/MS, HPLC)

Chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC), are principal techniques for the separation, identification, and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC is a standard method for the quality control and purity assessment of this compound, with commercial suppliers often citing a purity assay of ≥96.0% determined by GC. thermofisher.com In a research context, GC-MS provides a powerful tool for both qualitative identification and quantitative analysis.

A typical GC-MS analysis would involve a capillary column, such as a non-polar HP-5MS or DB-5MS (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), which is coated with a phase like 5% phenyl methyl siloxane. uin-alauddin.ac.idjmb.or.kr Helium is commonly used as the carrier gas. The analysis is performed with a temperature gradient program to ensure efficient separation of the analyte from the sample matrix. Electron impact (EI) ionization at a standard energy of 70 eV is used to generate reproducible mass spectra. uin-alauddin.ac.id

The mass spectrum of this compound is characterized by specific fragment ions that are used for its identification. According to the NIST Mass Spectrometry Data Center, the compound exhibits key peaks at a mass-to-charge ratio (m/z) of 120 and 148, which are instrumental for its identification in complex mixtures. nih.gov

Interactive Table 2: Typical GC/MS Parameters and Data for Analyte Identification

| Parameter | Description / Value | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govuin-alauddin.ac.id |

| Column Type | Capillary column (e.g., HP-5MS) coated with a non-polar phase | uin-alauddin.ac.id |

| Ionization Mode | Electron Impact (EI) at 70 eV | uin-alauddin.ac.id |

| Primary Fragment Ion (m/z) | 120 | nih.gov |

| Secondary Fragment Ion (m/z) | 148 | nih.gov |

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode (RP-HPLC), is a highly suitable technique for the analysis of phenolic compounds like this compound. While a specific, validated method for this exact compound is not detailed in the reviewed literature, a standard approach can be outlined based on methods for structurally similar analytes. researchgate.net

An RP-HPLC method would typically employ a C18 stationary phase. The separation is achieved using an isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous component, often buffered to a specific pH. Detection is commonly performed using a UV detector set at a wavelength corresponding to the chromophore of the molecule. For phenolic compounds, this is typically in the range of 220-280 nm. This technique is effective for quantifying the compound in various samples following appropriate validation for linearity, accuracy, and precision.

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Methyl melilotate, 3-(2-Hydroxyphenyl)propionic acid methyl ester |

| Methyl 3-(4-hydroxyphenyl)propionate | - |

Computational and Quantum Chemical Exploration of Methyl 3 2 Hydroxyphenyl Propionate

Density Functional Theory (DFT) Calculations for Equilibrium Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For Methyl 3-(2-hydroxyphenyl)propionate, these calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p). The process involves optimizing the molecular structure to find the lowest energy conformation.

A critical step following geometry optimization is the calculation of vibrational frequencies. This analysis serves two purposes: first, to confirm that the optimized structure is a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies. stackexchange.com Second, it provides a theoretical vibrational spectrum (like IR and Raman) that can be compared with experimental data to validate the computational model. molpro.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical level. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: This table is illustrative of the type of data obtained from DFT calculations, as specific published values for this molecule are not readily available.)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | O-H (phenolic) | ~0.97 Å |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| O-CH₃ (ester) | ~1.44 Å | |

| Bond Angle | C-O-H (phenolic) | ~109.0° |

| O=C-O (ester) | ~124.0° |

Table 2: Selected Theoretical Vibrational Frequencies for this compound (Illustrative) (Note: This table illustrates expected vibrational modes. Specific frequencies require dedicated computational studies.)

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |

|---|---|---|

| ν(O-H) | Phenolic O-H stretch | ~3600 (unscaled) |

| ν(C=O) | Ester carbonyl stretch | ~1750 (unscaled) |

| ν(C-O) | Ester C-O stretch | ~1200 (unscaled) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO energy correlates with the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). irjweb.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. irjweb.com Conversely, a small gap suggests the molecule is more reactive. irjweb.com This analysis helps in predicting how this compound might participate in chemical reactions.

Table 3: Calculated Frontier Molecular Orbital Properties (Illustrative)

| Property | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -1.5 |

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Studies for Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. wisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method allows for the quantification of charge on each atom (NBO charges) and the analysis of donor-acceptor interactions, such as hyperconjugation, which contribute to molecular stability. dergipark.org.tr For this compound, NBO analysis can reveal the charge delocalization between the phenyl ring, the hydroxyl group, and the propionate (B1217596) side chain.

Natural Localized Molecular Orbital (NLMO) studies are closely related and provide a means to visualize the localized orbitals that constitute the chemical bonds and lone pairs, offering an intuitive understanding of the molecule's electronic structure.

Table 4: Calculated Natural Bond Orbital (NBO) Charges on Key Atoms (Illustrative)

| Atom | Description | Predicted Charge (e) |

|---|---|---|

| O (phenolic) | Oxygen of the hydroxyl group | ~ -0.75 |

| H (phenolic) | Hydrogen of the hydroxyl group | ~ +0.50 |

| O (carbonyl) | Oxygen of the ester C=O group | ~ -0.60 |

| O (ether) | Oxygen of the ester O-CH₃ group | ~ -0.55 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It is plotted on the surface of the molecule's electron density, using a color scale to indicate electrostatic potential.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these are expected around the phenolic and carbonyl oxygen atoms. nih.gov

Blue regions (positive potential) signify areas of low electron density or electron deficiency, which are prone to nucleophilic attack. The hydrogen atom of the phenolic hydroxyl group is a likely site of positive potential. nih.gov

Green regions represent neutral potential.

The MEP map provides a visual guide to the molecule's charge distribution and is invaluable for understanding intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Investigation of Non-linear Optical (NLO) Properties (e.g., First Hyperpolarizability)

Non-linear optical (NLO) properties of molecules are of great interest for applications in optoelectronics and photonics. aps.org Computational methods can predict these properties, with the first hyperpolarizability (β) being a key indicator of second-order NLO activity. Molecules with significant NLO properties often possess a large dipole moment, an extended π-conjugated system, and electron donor-acceptor groups, which facilitate intramolecular charge transfer.

For this compound, DFT calculations can determine the dipole moment (μ) and the components of the first hyperpolarizability tensor. The magnitude of the total first hyperpolarizability (β_tot) indicates the molecule's potential for applications like second-harmonic generation. aps.org

Table 5: Calculated Non-Linear Optical (NLO) Properties (Illustrative)

| Property | Description | Predicted Value |

|---|---|---|

| Dipole Moment (μ) | Molecular dipole moment | ~ 2.0 - 3.0 Debye |

Advanced Computational Modeling for Solvation Effects and Reaction Pathways

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Advanced computational models, such as the Solvation Model on Density (SMD), can be used to simulate the effects of different solvents on the geometry, stability, and electronic properties of this compound. mdpi.com These studies can predict how properties like the HOMO-LUMO gap or dipole moment change in polar versus non-polar solvents.

Furthermore, computational chemistry allows for the detailed exploration of potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can map out the energy profile of a chemical reaction. This is essential for understanding reaction mechanisms, predicting reaction rates, and exploring the metabolic fate of the compound within biological systems. For instance, modeling the enzymatic oxidation or conjugation of this compound can provide insights into its biological activity and degradation.

Chemical Reactivity and Derivatization Strategies for Methyl 3 2 Hydroxyphenyl Propionate

Oxidation Reactions and Characterization of Oxidized Products

The chemical structure of Methyl 3-(2-hydroxyphenyl)propionate offers several sites susceptible to oxidation, primarily the secondary carbon atom adjacent to the phenyl ring (the benzylic position) and the aromatic ring itself. While direct studies on this specific molecule are not extensively detailed in the provided literature, the reactivity can be inferred from similar compounds.

Oxidation of the benzylic position in related aryl propionates and acetates is a known transformation. For instance, the conversion of aryl acetates into α-ketoesters can be achieved using oxidants like aqueous tert-butyl hydroperoxide (TBHP) in the presence of a copper oxide catalyst. researchgate.net This suggests that this compound could potentially be oxidized at the α-carbon relative to the ester group to yield a ketone. Such reactions often proceed through a tandem oxidation/addition mechanism where the initial oxidation of a hydroxyl group (or in this case, a C-H bond activated by the adjacent aromatic ring) generates a carbonyl intermediate. researchgate.net

The phenolic hydroxyl group also influences the reactivity of the aromatic ring, making it susceptible to oxidation, potentially leading to the formation of quinone-type structures under specific conditions. Tert-butyl hydroperoxide is recognized as an affordable, effective, and environmentally conscious oxidant suitable for many of these processes. researchgate.net

Table 1: Potential Oxidation Reactions and Conditions

| Reactant | Oxidizing System | Potential Product | Reference |

|---|---|---|---|

| Aryl Acetates (analogous) | CuO, tert-butyl hydroperoxide (TBHP) | α-Ketoesters | researchgate.net |

Reduction Reactions, including Selective Double Bond Reduction

Reduction reactions involving this compound can target the ester functional group, the aromatic ring, or any unsaturated bonds introduced into its derivatives.

A key example of selective reduction is seen in the synthesis of its isomer, methyl 3-(4-hydroxyphenyl)propionate. chemicalbook.com In this process, the precursor methyl (E)-3-(4-hydroxyphenyl)acrylate, which contains a carbon-carbon double bond in conjugation with the ester, is hydrogenated. chemicalbook.com The reaction, carried out under a hydrogen atmosphere with a Palladium on carbon (Pd/C) catalyst, selectively reduces the double bond to a single bond, yielding the propionate (B1217596) with 99% efficiency without affecting the aromatic ring or the ester group. chemicalbook.com

In a different but related system, the reduction of a keto group to a hydroxyl group has been demonstrated. The reduction of methyl 3-(2-oxocyclohexyl)propionate using a ruthenium-on-carbon catalyst under hydrogen pressure successfully converts the ketone into a hydroxyl group. google.com This reaction also resulted in the formation of a cyclized lactone, octahydrocoumarin, indicating that the newly formed hydroxyl group can react with the methyl ester under the reaction conditions. google.com These examples highlight that the ester group of this compound could potentially be reduced to a primary alcohol using stronger reducing agents like lithium aluminum hydride, while the aromatic ring could be hydrogenated to a cyclohexyl ring under more forcing conditions, such as high-pressure hydrogenation with specific catalysts.

Table 2: Examples of Reduction Reactions on Related Structures

| Starting Material | Reagents & Conditions | Product(s) | Key Transformation | Reference |

|---|---|---|---|---|

| Methyl (E)-3-(4-hydroxyphenyl)acrylate | Pd/C, H₂ (1 bar), Ethanol, RT | Methyl 3-(4-hydroxyphenyl)propionate | Selective C=C double bond reduction | chemicalbook.com |

Nucleophilic Substitution Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for nucleophilic substitution reactions, typically after its conversion to a more reactive phenoxide ion. The hydrogen of the hydroxyl group is acidic and can be removed by a base. The resulting phenoxide anion is a potent nucleophile that can attack various electrophiles.

A common application of this reactivity is in ether synthesis (a variation of the Williamson ether synthesis). For example, the synthesis of the related methyl 3-(4-methoxyphenyl)propionate involves the deprotonation of the phenolic hydroxyl group of methyl 3-(4-hydroxyphenyl)propionate with a base like potassium carbonate (K₂CO₃), followed by reaction with an alkylating agent such as methyl iodide. chemicalbook.com This O-alkylation specifically modifies the phenolic group without affecting the ester. This strategy allows for the introduction of a wide variety of alkyl or aryl groups onto the phenolic oxygen, enabling the synthesis of a large family of ether derivatives.

While nucleophilic substitution on the aromatic ring is also possible, it typically requires harsh conditions or the presence of strong electron-withdrawing groups at the ortho or para positions to the leaving group, which are not present in the parent molecule. libretexts.org Therefore, reactions involving the phenolic hydroxyl group as a nucleophile are the most common and synthetically useful substitution pathway.

Transesterification Reactions with Various Alcohols

Transesterification is a fundamental process for modifying the ester functional group of this compound. This reaction involves exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol (R'-OH), transforming the methyl ester into a new ester (R'-O-C=O) and releasing methanol (B129727) as a byproduct. masterorganicchemistry.com

The reaction can be catalyzed by either acids or bases.

Acid-catalyzed transesterification involves protonating the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. masterorganicchemistry.com

Base-catalyzed transesterification typically uses an alkoxide base (R'O⁻) that is the conjugate base of the alcohol being introduced. The alkoxide directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution. masterorganicchemistry.com To drive the equilibrium towards the desired product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

A variety of catalysts have been developed to facilitate transesterification under mild conditions, including N-heterocyclic carbenes (NHCs), zinc clusters, and scandium(III) triflate (Sc(OTf)₃). organic-chemistry.org This reaction is a straightforward method for producing a library of ester derivatives from this compound, such as the corresponding ethyl, propyl, or benzyl (B1604629) esters, by reacting it with ethanol, propanol, or benzyl alcohol, respectively, in the presence of a suitable catalyst.

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

This compound serves as a valuable and versatile building block in the synthesis of more complex organic molecules, including natural products, antioxidants, and biological probes. Its bifunctional nature—containing both a nucleophilic phenolic hydroxyl group and an electrophilic ester—allows for sequential and selective modifications.

The parent carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid (also known as melilotic acid), is a natural product found in several plants. nih.gov The methyl ester is a convenient derivative that protects the carboxylic acid functionality, allowing for reactions to be carried out on the phenolic hydroxyl group or the aromatic ring.

A significant application is in the synthesis of complex hindered phenol (B47542) antioxidants. google.com For instance, the derivative 3-(3,5-di-tert-butyl-hydroxy phenyl) methyl propionate is a crucial intermediate in the industrial production of high-performance antioxidants such as Irganox 1076 and Irganox 1010. google.com Furthermore, the isomeric structure, methyl 3-(4-hydroxyphenyl)propionate (MHPP), is used as a tool to study plant biology, specifically how it modulates root development by interfering with auxin signaling pathways. nih.gov The synthesis of such derivatives relies on the foundational propionate structure. The reactivity of the core molecule also allows for its incorporation into heterocyclic systems; for example, reduction and subsequent cyclization of a derivative can yield lactones like octahydrocoumarin. google.com

Development and Synthesis of Functionally Modified Derivatives and Analogs

The development of functionally modified derivatives and analogs of this compound is driven by the search for new materials and biologically active compounds. The synthesis of these molecules leverages the fundamental reactivity discussed in the preceding sections.

One important class of derivatives includes hindered phenolic antioxidants. The synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, an analog with significant antioxidant properties, is achieved through a Michael addition reaction between 2,6-di-tert-butylphenol (B90309) and methyl acrylate, catalyzed by a base like sodium methoxide. google.com This demonstrates the creation of a C-C bond to build a more complex carbon skeleton.

The synthesis of the biologically active isomer, methyl 3-(4-hydroxyphenyl)propionate, can be accomplished through several routes. One method is the direct esterification of 3-(4-hydroxyphenyl)propionic acid using methyl iodide in the presence of potassium carbonate. chemicalbook.com An alternative synthesis involves the selective hydrogenation of the double bond in methyl (E)-3-(4-hydroxyphenyl)acrylate using a Pd/C catalyst. chemicalbook.com

These examples underscore the two primary strategies for creating derivatives:

Modification of the existing scaffold: Utilizing reactions like O-alkylation at the phenol (Section 5.3) or transesterification at the ester (Section 5.4).

De novo synthesis: Building the analog from simpler precursors, as seen in the Michael addition for the antioxidant derivative or the esterification/hydrogenation for the 4-hydroxy isomer. chemicalbook.comgoogle.com

Through these synthetic strategies, a wide array of analogs with modified aromatic rings, altered ester groups, and different substituents can be systematically produced for various applications.

Biological Activities and Mechanistic Insights of Methyl 3 2 Hydroxyphenyl Propionate

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant potential of Methyl 3-(2-hydroxyphenyl)propionate is a significant area of study. cymitquimica.com This activity is largely attributed to its chemical structure, which allows it to counteract oxidative damage caused by reactive oxygen species (ROS).

The antioxidant capacity of compounds is evaluated through a variety of established in vitro and in vivo methods.

In Vitro Assays: These laboratory-based tests are widely used for initial screening due to their speed and simplicity. mdpi.com Common methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most frequently used methods to evaluate antioxidant activity. youtube.com It measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical, a process that results in a color change measured by a spectrophotometer. youtube.comresearchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants. youtube.com It involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, causing a measurable loss of color. e3s-conferences.org

Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). e3s-conferences.orgnih.gov The reduction is monitored by measuring the change in absorption at a specific wavelength. nih.gov

In Vivo Assays: These methods provide insights into the antioxidant effects of a compound under physiological conditions, often using animal models. mdpi.com Key in vivo assessment methodologies include:

Lipid Peroxidation (LPO) Assay: This is a popular in vivo method that measures the extent of oxidative damage to lipids within tissues. youtube.com

Enzyme Activity Assays: The activity of crucial antioxidant enzymes is measured. This includes Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GSHPx), and Glutathione Reductase (GR). nih.gov

The antioxidant effect of this compound is rooted in its molecular structure and its ability to interact with cellular redox systems.

Radical Scavenging: The primary mechanism for the antioxidant activity of phenolic compounds is their ability to act as hydrogen atom donors. mdpi.com The hydroxyl (-OH) group on the phenyl ring of this compound can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions of oxidation. mdpi.com Research on a derivative, cellulose-3-(2-hydroxyphenyl) propionate (B1217596) ester (CHP), demonstrated significant free radical scavenging ability. rsc.org In a DPPH-based assay, this related compound showed immediate and effective radical scavenging activity. rsc.org

Interactive Data Table: DPPH Radical Scavenging Activity of a CHP Derivative Below are the findings for the antioxidant activity of a cellulose-3-(2-hydroxyphenyl) propionate ester (CHP) derivative.

| Compound | Concentration | Time | Scavenging Activity (%) |

| CHP Derivative | 40 mM | 30 min | 68.1% - 100% |

| Data sourced from a study on a cellulose (B213188) derivative of 3-(2-hydroxyphenyl) propionate. rsc.org |

Redox Modulation: Beyond direct radical scavenging, small molecules can exert a more significant antioxidant effect by modulating the activity of proteins within the antioxidant system. nih.gov A key pathway in cellular redox homeostasis is the Nrf2-KEAP1 pathway. nih.gov The transcription factor Nrf2 regulates hundreds of cytoprotective genes that defend against increases in intracellular ROS. nih.gov Oxidative stress can activate Nrf2, allowing it to move into the nucleus and initiate the transcription of antioxidant proteins. nih.gov Phenolic antioxidants are known to influence such signaling pathways, representing a crucial mechanism for modulating the body's response to oxidative stress. nih.govnih.gov

Anti-inflammatory Properties and Inflammatory Pathway Modulation

Inflammation is a biological response that can be triggered by various factors, leading to the activation of inflammatory cells and signaling pathways. oncotarget.com The modulation of these pathways is a key therapeutic strategy.

Pro-inflammatory mediators play a central role in the inflammatory process. Nitric oxide (NO) is a significant signaling molecule with diverse physiological functions, but its overproduction by inducible nitric oxide synthase (iNOS) is implicated in the pathogenesis of inflammatory disorders. frontiersin.orgresearchgate.net The inhibition of iNOS is a target for anti-inflammatory therapies. nih.gov While studies on related phenolic compounds have shown the ability to suppress the production of NO, specific research detailing the direct effect of this compound on nitric oxide synthesis in inflammatory models is limited. nih.gov Interestingly, a related compound, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), has been shown to induce NO production in plants, where it acts as a signaling molecule in root development, highlighting the diverse roles of these compounds in different biological systems. nih.gov

Cellular signaling pathways are critical in orchestrating the inflammatory response. nih.gov Inflammatory stimuli activate intracellular cascades that lead to the production of inflammatory mediators. oncotarget.com

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of proteins directs cellular responses to a wide range of stimuli, including inflammatory cytokines. oncotarget.com The p38 MAPK pathway, in particular, is a key regulator of inflammation. embopress.org For example, p38 can be activated by inflammatory cytokines and is involved in the phosphorylation and activation of other downstream targets, such as transcription factors that regulate the expression of inflammatory genes. embopress.orgnih.gov

Activator Protein-1 (AP-1) DNA Binding: AP-1 is a transcription factor that plays a crucial role in inflammation. nih.gov It is activated by various inflammatory signals, including the MAPK pathways. frontiersin.org Once activated, AP-1 binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines and other mediators. researchgate.net

While these pathways are known targets for anti-inflammatory compounds, direct experimental evidence linking this compound to the modulation of p38 phosphorylation or AP-1 binding is not yet extensively documented in the available research.

Antimicrobial Activity

The potential for phenylpropionic acid derivatives to act as antimicrobial agents has been explored. Studies on related compounds have demonstrated that differently substituted 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives possess potent antibacterial and antifungal activities in vitro. nih.gov Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also shown notable efficacy against multidrug-resistant bacterial and fungal pathogens. mdpi.com These findings suggest that the core structure of phenylpropionic acid, present in this compound, may serve as a scaffold for developing new antimicrobial agents, warranting further investigation into its specific antimicrobial spectrum.

Reported Role in Plant-Environment Interactions

Potential as a Biological Nitrification Inhibitor

The general mechanism by which some phenolic compounds are thought to inhibit nitrification involves the interference with the activity of nitrifying bacteria in the soil. tandfonline.comtandfonline.com This can occur through various interactions, including the fixation of ammonium (B1175870) (NH₄⁺) and the volatilization of nitrite (B80452) (NO₂⁻), which reduces the availability of these substrates for the bacteria responsible for nitrification. tandfonline.comtandfonline.com However, without specific studies on this compound, it is not possible to definitively state its efficacy or mechanism of action in this context.

In contrast, extensive research has been performed on Methyl 3-(4-hydroxyphenyl)propionate (MHPP), which has been identified as a potent biological nitrification inhibitor exuded from the roots of sorghum (Sorghum bicolor). researchgate.net Studies have shown that MHPP can significantly reduce the rate of nitrification in soil. bohrium.com This highlights the importance of the specific isomeric structure of these compounds in determining their biological activity.

Structure-Activity Relationship (SAR) Studies for Biological Targets

There is a significant gap in the scientific literature concerning specific structure-activity relationship (SAR) studies for this compound and its biological targets. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, and for designing new, more effective molecules.

For phenolic compounds in general, SAR studies have provided insights into their inhibitory activities. For instance, the number and position of hydroxyl groups on the phenyl ring are known to be critical determinants of the anti-aggregating effect of certain phenolic acids.

Advanced Applications and Industrial Relevance of Methyl 3 2 Hydroxyphenyl Propionate

Applications in Pharmaceutical Development and Drug Discovery

The unique structure of Methyl 3-(2-hydroxyphenyl)propionate, featuring both a phenolic hydroxyl group and an ester, makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. mdpi.commyskinrecipes.com Its ability to undergo various chemical transformations allows for the creation of a diverse range of derivatives.

Precursor in the Synthesis of Biologically Active Compounds (e.g., Fungicides)

A significant application of this compound lies in its potential as a precursor for the synthesis of coumarin (B35378) derivatives, a class of compounds well-documented for their broad spectrum of biological activities, including antifungal properties. agriculturejournals.czhu.edu.jonih.gov The intramolecular cyclization of this compound can lead to the formation of 3,4-dihydrocoumarin, which can be further modified to produce a variety of coumarin-based fungicides. nih.govmdpi.com

Coumarins and their derivatives have been shown to be effective against a range of fungal pathogens. agriculturejournals.cznih.govfrontiersin.org Research has demonstrated that these compounds can inhibit fungal growth through various mechanisms. frontiersin.org The antifungal activity of coumarin derivatives is often dependent on the substituents on the coumarin core. agriculturejournals.czhu.edu.jo For instance, studies on various synthesized coumarin derivatives have revealed significant activity against pathogenic fungi like Candida species and Aspergillus niger. mdpi.comnih.gov

Table 1: Antifungal Activity of Selected Coumarin Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Coumarin Derivative 8 | Candida albicans (ATCC 90028) | 0.067 µmol/mL | mdpi.com |

| Coumarin Derivative 8 | Candida tropicalis (ATCC 13809) | 0.067 µmol/mL | mdpi.com |

| Coumarin Derivative 8 | Candida krusei (ATCC 6258) | 0.269 µmol/mL | mdpi.com |

| Compound 5 | Aspergillus niger | Good activity | nih.gov |

| Compound 7 | Candida albicans | Good activity | nih.gov |

The synthesis of these active molecules often involves multi-step reactions where a precursor like this compound can be a crucial starting material. nih.govmdpi.comchemmethod.com The ability to introduce various functional groups onto the coumarin scaffold allows for the fine-tuning of antifungal potency and spectrum.

Potential Applications in Cosmetic Formulations

The cosmetic industry is increasingly looking for effective and naturally derived ingredients. medical-technologies.euskinneymedspa.com Phenolic compounds, in general, are highly valued in skincare for their antioxidant properties, which help protect the skin from damage caused by free radicals and oxidative stress. medical-technologies.eumdpi.commdpi.com

Given that this compound is a phenolic compound, it is postulated to possess antioxidant capabilities. mdpi.com This makes it a promising candidate for inclusion in cosmetic formulations aimed at protecting the skin and counteracting the signs of aging. mdpi.comcitedrive.com Antioxidants in skincare can help to neutralize harmful reactive oxygen species (ROS) generated by exposure to UV radiation and pollution, thus preventing damage to skin cells and extracellular matrix components like collagen and elastin. skinneymedspa.com

While specific research on the direct application of this compound in cosmetics is not yet widespread, the known benefits of phenolic acids and their esters suggest a strong potential. medical-technologies.eumdpi.com These compounds can contribute to:

Skin Protection: By scavenging free radicals, they can help protect the skin from premature aging, fine lines, and wrinkles. skinneymedspa.com

Anti-inflammatory Effects: Many phenolic compounds exhibit anti-inflammatory properties, which can be beneficial for soothing irritated skin. skinneymedspa.com

Improved Skin Tone: By mitigating oxidative stress, these compounds can contribute to a more even and radiant skin tone.

Further research is needed to fully elucidate the specific benefits and optimal formulation strategies for incorporating this compound into cosmetic products.

Agronomic Applications for Enhancing Nitrogen Use Efficiency

A significant area of application for a close isomer, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), is in agriculture as a nitrification inhibitor. This suggests a strong possibility for this compound to have similar functionalities. Nitrification, the process by which ammonia (B1221849) is converted to nitrate (B79036), can lead to significant nitrogen loss from the soil through leaching and denitrification. Nitrification inhibitors are compounds that slow down this process, thereby improving nitrogen use efficiency by plants.

Research on MHPP, a root exudate from sorghum, has shown that it effectively inhibits nitrification in the soil. nih.gov This inhibition leads to a reduction in nitrate content and a lower nitrification rate, which in turn reduces nitrogen loss. nih.gov By keeping nitrogen in the ammonium (B1175870) form for longer, it can be more effectively taken up by plants.

Studies on the application of MHPP have demonstrated its positive effects on plant growth and nutrient uptake. It has been shown to modulate root system architecture by inhibiting primary root elongation and promoting the formation of lateral roots. mdpi.com This alteration of the root system can enhance the plant's ability to explore the soil for nutrients. The mechanism for this is believed to involve the interference with auxin signaling pathways through the nitric oxide (NO) and reactive oxygen species (ROS) pathways. mdpi.com

Table 2: Effects of Methyl 3-(4-hydroxyphenyl)propionate (MHPP) on Soil and Plant Parameters

| Parameter | Effect of MHPP Application | Mechanism | Source |

|---|---|---|---|

| Soil Nitrate Content | Reduced | Inhibition of nitrification | nih.gov |

| Potential Nitrification Activity | Reduced by up to 70% | Inhibition of ammonia-oxidizing microorganisms | nih.gov |

| Primary Root Elongation | Inhibited | Interference with auxin signaling | mdpi.com |

| Lateral Root Formation | Promoted | Interference with auxin signaling | mdpi.com |

| Nutrient Uptake | Enhanced | Improved nitrogen availability and altered root architecture | mdpi.com |

Given the structural similarity, it is highly probable that this compound could exhibit comparable nitrification inhibition and root-modulating properties, making it a valuable tool for sustainable agriculture.

Future Research Trajectories and Interdisciplinary Perspectives for Methyl 3 2 Hydroxyphenyl Propionate

The scientific journey for a chemical entity does not conclude with its synthesis and initial characterization. For Methyl 3-(2-hydroxyphenyl)propionate, a compound with potential applications stemming from its phenolic structure, the path forward lies in a multifaceted and interdisciplinary research approach. The following sections outline key future research trajectories, from green synthesis to computational modeling, that will be pivotal in unlocking its full potential.

Q & A

Q. What are the established methods for synthesizing Methyl 3-(2-hydroxyphenyl)propionate, and how is purity confirmed?

The compound is typically synthesized via esterification of 3-(2-hydroxyphenyl)propanoic acid with methanol under acidic catalysis. Key steps include refluxing the reactants with sulfuric acid as a catalyst, followed by purification using column chromatography or distillation. Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to validate the ester functional group and absence of unreacted starting materials .

Q. What physicochemical properties are critical for experimental design involving this compound?

this compound is a colorless to pale yellow liquid (melting point: 39–44°C) with limited water solubility but high solubility in organic solvents like ethanol and dichloromethane. Its molecular weight (180.20 g/mol) and logP value (indicative of lipophilicity) are essential for solvent selection in extraction or chromatographic separation. UV-Vis spectroscopy can identify its aromatic absorption bands (~270 nm) for quantitative analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound may act as a skin/eye irritant. Recommended safety measures include using personal protective equipment (PPE), working in a fume hood, and storing at ambient temperatures away from oxidizers. Refer to Material Safety Data Sheets (MSDS) for specific hazards, including proper spill containment and disposal procedures .

Advanced Research Questions

Q. How does this compound modulate bacterial gene expression, and what experimental models are used to study this?

In Escherichia coli, this compound activates the MhpR transcriptional regulator, which controls genes involved in aromatic compound degradation. Researchers use β-galactosidase reporter assays under MhpR promoter control to quantify activation efficiency. Comparative studies with analogs (e.g., phenylpropionate) reveal structural specificity: the 2-hydroxyphenyl group enhances binding affinity to MhpR .

Q. What metabolic pathways involve this compound, and how are degradation products tracked?

The compound is implicated in polycyclic aromatic hydrocarbon (PAH) degradation pathways (KEGG map00624) and microbial metabolism (map01120). Isotopic labeling (e.g., ¹⁴C-tracing) and mass spectrometry can monitor its breakdown into intermediates like 3-(2-hydroxyphenyl)propanoic acid, which is further metabolized via β-oxidation .

Q. How do structural isomerism (e.g., 2- vs. 4-hydroxyphenyl substitution) and esterification influence its biological activity?

The 2-hydroxyphenyl isomer exhibits unique nitrification inhibition and auxin signaling interference in plants, unlike the 4-hydroxy variant. Comparative studies use hydroponic assays with Arabidopsis thaliana to measure root architecture changes. Esterification enhances membrane permeability, as shown via fluorescence microscopy with fluorescently tagged analogs .

Q. What methodologies are employed to resolve contradictions in reported antioxidant activity?

Conflicting antioxidant results (e.g., DPPH radical scavenging vs. no activity in FRAP assays) may arise from solvent polarity or redox potential differences. Researchers standardize assays under controlled pH and oxygen levels, while density functional theory (DFT) calculations predict radical stabilization capacity based on the phenolic hydroxyl group’s electron-donating effects .

Q. How can researchers address discrepancies in its role as a nitrification inhibitor across soil types?

Soil microbiota composition (e.g., Nitrosomonas abundance) and organic matter content influence inhibitory efficacy. Meta-analyses of dose-response curves across soil types, combined with 16S rRNA sequencing, identify microbial taxa responsible for differential activity. Replication studies under controlled microcosm conditions are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.